- Imidazole Hydrochloride Promoted Synthesis of Nitriles from AldehydesCurrent Organic Synthesis, 2022, 19(8), 923-929,
Cas no 97165-77-0 (3,5-Dibromobenzonitrile)

3,5-Dibromobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Dibromobenzonitrile
- Benzonitrile,3,5-dibromo-
- Benzonitrile, 3,5-dibromo-
- 3,5-dibromobenzenecarbonitrile
- PubChem3862
- Maybridge1_007794
- 3,5-dibromo-benzonitrile
- KSC493G8P
- HMS563K06
- QUJGDNCWTBTBQD-UHFFFAOYSA-N
- WT1562
- SBB055510
- RW3563
- TD1139
- OR29247
- FCH1322250
- AS02391
- BC002644
- AX8023288
- T
- 3,5-Dibromobenzonitrile (ACI)
- CS-W021811
- EN300-221297
- MFCD00178770
- SY032188
- DTXCID50334968
- AKOS005259306
- PS-7363
- 97165-77-0
- SCHEMBL200313
- AC-28542
- Z1269138219
- D5049
- DB-017581
- DTXSID80383944
-
- MDL: MFCD00178770
- インチ: 1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
- InChIKey: QUJGDNCWTBTBQD-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C(Br)C=C(Br)C=1
計算された属性
- せいみつぶんしりょう: 260.86117g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 258.86322g/mol
- 単一同位体質量: 258.86322g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 10
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 2.06
- ゆうかいてん: 98.0 to 102.0 deg-C
- ふってん: 261.2±20.0 °C at 760 mmHg
- フラッシュポイント: 111.8±21.8 °C
- 屈折率: 1.662
- PSA: 23.79000
- LogP: 3.08328
3,5-Dibromobenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22
- 危険レベル:IRRITANT
- 包装グループ:III
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
3,5-Dibromobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,5-Dibromobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1050459-100g |
Benzonitrile, 3,5-dibromo- |
97165-77-0 | 98% | 100g |
$190 | 2024-06-06 | |
abcr | AB145455-25 g |
3,5-Dibromobenzonitrile; 95% |
97165-77-0 | 25g |
€152.60 | 2022-06-12 | ||
Enamine | EN300-221297-0.5g |
3,5-dibromobenzonitrile |
97165-77-0 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
Apollo Scientific | OR29247-25g |
3,5-Dibromobenzonitrile |
97165-77-0 | 25g |
£55.00 | 2025-02-19 | ||
TRC | D426018-1g |
3,5-Dibromobenzonitrile |
97165-77-0 | 1g |
$ 60.00 | 2022-06-05 | ||
BAI LING WEI Technology Co., Ltd. | 115558-25G |
3,5-Dibromobenzonitrile, 98% |
97165-77-0 | 98% | 25G |
¥ 1359 | 2022-04-26 | |
Fluorochem | 024164-5g |
3,5-Dibromobenzonitrile |
97165-77-0 | 97% | 5g |
£14.00 | 2022-02-28 | |
abcr | AB145455-100 g |
3,5-Dibromobenzonitrile; 95% |
97165-77-0 | 100g |
€389.60 | 2022-06-12 | ||
Enamine | EN300-221297-0.25g |
3,5-dibromobenzonitrile |
97165-77-0 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
Enamine | EN300-221297-10.0g |
3,5-dibromobenzonitrile |
97165-77-0 | 95% | 10g |
$33.0 | 2023-05-03 |
3,5-Dibromobenzonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Atomically Dispersed Ru on Manganese Oxide Catalyst Boosts Oxidative CyanationACS Catalysis, 2020, 10(11), 6299-6308,
ごうせいかいろ 3
- Green synthesis of nitriles using non-noble metal oxides-based nanocatalystsNature Communications, 2014, 5,,
ごうせいかいろ 4
- Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromineKimya Problemlari, 2009, (4), 676-679,
ごうせいかいろ 5
- Method for synthesis of nitriles by ammoxidation of aromatic alcohols using metal-free sulfonated boron nitride as catalyst, India, , ,
3,5-Dibromobenzonitrile Raw materials
3,5-Dibromobenzonitrile Preparation Products
3,5-Dibromobenzonitrile 関連文献
-
Weisai Zu,Craig Day,Lanfeng Wei,Xin Jia,Liang Xu Chem. Commun. 2020 56 8273
-
Sanjay Telu,Joong-Hyun Chun,Fabrice G. Siméon,Shuiyu Lu,Victor W. Pike Org. Biomol. Chem. 2011 9 6629
-
Cheng-Hung Shih,P. Rajamalli,Cheng-An Wu,Ming-Jai Chiu,Li-Kang Chu,Chien-Hong Cheng J. Mater. Chem. C 2015 3 1491
-
Haoyu Li,Yuliang Liu,Shunsuke Chiba Chem. Commun. 2021 57 6264
-
Wei Li,Jiuyan Li,Di Liu,Fang Wang,Shufen Zhang J. Mater. Chem. C 2015 3 12529
-
Aisen Li,Ning Chu,Jianwei Liu,Hao Liu,Jing Wang,Shuping Xu,Haining Cui,Hongyu Zhang,Weiqing Xu,Zhiyong Ma Mater. Chem. Front. 2019 3 2768
3,5-Dibromobenzonitrileに関する追加情報
Recent Advances in the Study of 3,5-Dibromobenzonitrile (CAS: 97165-77-0) in Chemical Biology and Pharmaceutical Research
3,5-Dibromobenzonitrile (CAS: 97165-77-0) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromine substituents and nitrile functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, material science, and agrochemical development, highlighting its importance in modern chemical research.
One of the most notable advancements in the study of 3,5-Dibromobenzonitrile is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a major focus of current research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,5-Dibromobenzonitrile exhibit potent inhibitory effects against a subset of tyrosine kinases, suggesting their potential as lead compounds for anticancer drug development. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives.
In addition to its pharmaceutical applications, 3,5-Dibromobenzonitrile has also been investigated for its utility in material science. Researchers have employed this compound as a precursor for the synthesis of organic semiconductors and liquid crystals. A recent publication in Advanced Materials (2024) reported the successful incorporation of 3,5-Dibromobenzonitrile into π-conjugated systems, resulting in materials with enhanced electronic properties. These findings open new avenues for the development of next-generation optoelectronic devices.
The environmental and safety aspects of 3,5-Dibromobenzonitrile have also been a subject of scrutiny. A 2023 toxicological study evaluated the compound's ecotoxicological profile, revealing moderate toxicity to aquatic organisms. These findings underscore the need for careful handling and disposal of this chemical in industrial and laboratory settings. Regulatory agencies are currently reviewing these data to update safety guidelines for halogenated benzonitrile derivatives.
Looking ahead, the versatility of 3,5-Dibromobenzonitrile continues to inspire innovative research. Ongoing studies are exploring its potential in agrochemicals, where it may serve as a scaffold for novel herbicides and fungicides. Furthermore, computational approaches are being leveraged to design new derivatives with improved bioactivity and reduced environmental impact. As the field progresses, 3,5-Dibromobenzonitrile is expected to remain a cornerstone in the intersection of chemical biology and pharmaceutical innovation.
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